molecular formula C6H8Cl2N6O B3272278 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide CAS No. 565194-60-7

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide

Cat. No.: B3272278
CAS No.: 565194-60-7
M. Wt: 251.07 g/mol
InChI Key: OYMSCOCLSBFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide typically involves the reaction of 4-amino-3,5-dichloro-6-hydrazinylpyridine with carbohydrazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide include:

  • 4-Amino-3,5-dichloro-6-hydrazinylpyridine
  • 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N6O/c7-1-3(9)2(8)5(13-10)12-4(1)6(15)14-11/h10-11H2,(H,14,15)(H3,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMSCOCLSBFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)NN)C(=O)NN)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 2
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 3
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 5
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 6
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.